molecular formula C8H13NO3 B2386571 1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2281180-97-8

1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2386571
CAS No.: 2281180-97-8
M. Wt: 171.196
InChI Key: CKCKFWGMUQXOQL-UHFFFAOYSA-N
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Description

1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 g/mol This compound is characterized by the presence of an azetidine ring substituted with hydroxymethyl groups and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one typically involves the reaction of azetidine derivatives with appropriate reagents to introduce the hydroxymethyl and prop-2-en-1-one functionalities. One common synthetic route involves the reaction of 3,3-bis(hydroxymethyl)azetidine with acrolein under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups and the prop-2-en-1-one moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one can be compared with other azetidine derivatives and compounds with similar functional groups:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3,3-bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-7(12)9-3-8(4-9,5-10)6-11/h2,10-11H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCKFWGMUQXOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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